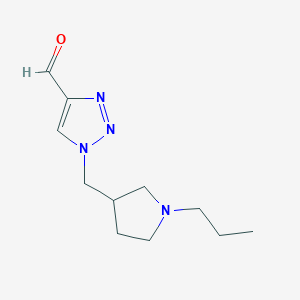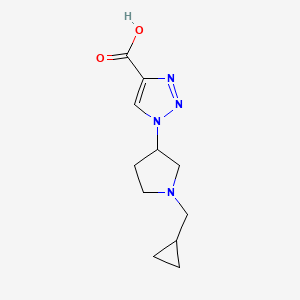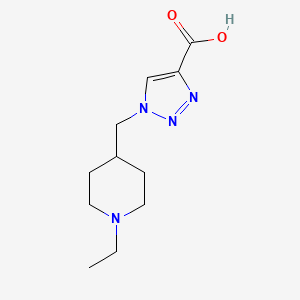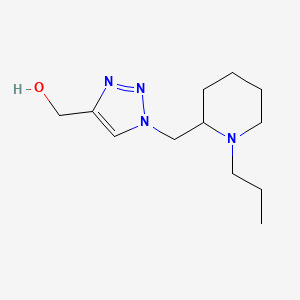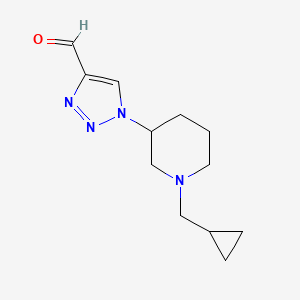
1-(1-(ciclopropilmetil)piperidin-3-il)-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound with the following chemical structure: !Molecular Structure. It belongs to the class of heterocyclic building blocks and has the empirical formula C10H18N2O . The compound’s molecular weight is approximately 182.26 g/mol .
Mecanismo De Acción
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is believed to act through a variety of mechanisms. It is believed to interact with various enzymes in the body, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with various receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior. Additionally, 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is believed to interact with various ion channels, such as the potassium channel, which is involved in the regulation of nerve impulses and muscle contractions.
Biochemical and Physiological Effects
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to have antibacterial, antifungal and antiviral properties. It has also been shown to have anti-inflammatory and antioxidant effects. Additionally, 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has been shown to have neuroprotective, cardioprotective and hepatoprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a highly reactive compound and as such, it has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is its high reactivity, which makes it a useful starting material for the synthesis of various novel compounds. Additionally, 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is relatively easy to handle and store, and it is relatively inexpensive. However, 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is highly flammable and should be handled with caution. Additionally, 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a highly reactive compound and can react with other compounds, which can lead to the formation of unwanted by-products.
Direcciones Futuras
The potential applications of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in the scientific research field are vast and there are many potential future directions that can be explored. For example, further research can be done to explore the potential of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde as an antimicrobial agent. Additionally, further research can be done to explore the potential of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde as a building block for the synthesis of novel compounds. Additionally, further research can be done to explore the potential of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde as a starting material for the synthesis of various biologically active compounds. Furthermore, further research can be done to explore the potential of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde as a material for the development of various materials, such as catalysts, dyes, pigments and sensors. Finally, further research can be done to explore the potential of 1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde as a drug discovery and development tool.
Aplicaciones Científicas De Investigación
Síntesis de Nuevos Fármacos
Los derivados de piperidina, como el que se está considerando, son cruciales en la industria farmacéutica. Sirven como bloques de construcción para diseñar fármacos debido a su presencia en muchas clases de productos farmacéuticos y alcaloides . El grupo ciclopropilmetil unido a la piperidina puede influir en la interacción de la molécula con los objetivos biológicos, lo que podría conducir al desarrollo de nuevos medicamentos con propiedades únicas.
Investigación de Fármacos Antimaláricos
La complejidad estructural de los derivados de piperidina los convierte en candidatos para el desarrollo de fármacos antimaláricos. Los compuestos con estructuras similares han mostrado alta selectividad y actividad contra cepas resistentes de Plasmodium falciparum, el parásito responsable de la malaria . La parte triazol podría explorarse por sus posibles efectos sinérgicos para mejorar las propiedades antimaláricas.
Propiedades
IUPAC Name |
1-[1-(cyclopropylmethyl)piperidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,9-10,12H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBGINZARDTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








